3-Bromo-4'-chlorobenzhydryl chloride
Description
3-Bromo-4'-chlorobenzhydryl chloride is a halogenated benzhydryl compound characterized by a central methylene group bonded to two aromatic rings: one substituted with a bromine atom at the 3-position and the other with a chlorine atom at the 4'-position, with an additional chloride substituent on the central carbon. This structure positions it as a versatile alkylating agent, particularly in pharmaceutical synthesis. Its reactivity as a benzhydryl chloride makes it valuable for constructing complex molecules via nucleophilic substitution reactions.
Properties
CAS No. |
96223-09-5 |
|---|---|
Molecular Formula |
C13H9BrCl2 |
Molecular Weight |
316.0 g/mol |
IUPAC Name |
1-bromo-3-[chloro-(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9BrCl2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13H |
InChI Key |
OFJXCSSTIRDXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Reactivity : Benzoyl chlorides (e.g., 4-Bromobenzoyl chloride) undergo nucleophilic acyl substitution, forming amides or esters . In contrast, benzhydryl chlorides participate in SN1/SN2 reactions, transferring alkyl groups to nucleophiles.
- Applications : Benzoyl chlorides are widely used in polymer and dye synthesis, whereas benzhydryl chlorides are niche intermediates for antimalarial agents (e.g., chlorobenzhydryl ureas) .
Benzhydryl and Related Aryl Chlorides
Key Insights :
- Toxicity Profile : Chlorobenzhydryl derivatives exhibit lower cytotoxicity than primaquine, suggesting safer therapeutic profiles .
Bromo/Chloro-Substituted Aromatic Compounds
Commercial Considerations :
- Bromo/chloro-substituted compounds are generally expensive due to halogenation steps. The target compound’s cost is expected to exceed simpler derivatives like 4-Bromobenzoyl chloride (¥6,800 for 25g) .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Bromo-4'-chlorobenzhydryl chloride, and how do reaction parameters affect yield?
Answer:
The synthesis of this compound typically involves halogenation of a benzhydryl chloride precursor. A common approach includes:
- Step 1: Bromination at the 3-position of one benzene ring using a brominating agent (e.g., Br₂ with FeBr₃ as a catalyst) under anhydrous conditions.
- Step 2: Chlorination at the 4'-position of the second benzene ring via electrophilic substitution (e.g., Cl₂ with AlCl₃).
Critical Parameters: - Temperature: Excess heat (>80°C) may lead to over-halogenation or decomposition. Maintain 40–60°C for controlled reactivity .
- Solvent: Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions .
- Catalyst Purity: Impurities in Lewis acids (e.g., AlCl₃) can reduce regioselectivity.
Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Answer:
- 1H/13C NMR: Identify substituent positions via chemical shifts. For example:
- IR Spectroscopy: Confirm C-Cl (550–600 cm⁻¹) and C-Br (650–700 cm⁻¹) stretches.
- HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Basic: What safety protocols are essential when handling this compound?
Answer:
- GHS Hazards: Classified as skin corrosion (1B) and severe eye damage (1) due to acyl chloride reactivity .
- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation.
- Spill Management: Neutralize with dry sodium bicarbonate; avoid water to prevent exothermic hydrolysis .
Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Answer:
- Purity Verification: Recrystallize using hexane/ethyl acetate (3:1) and compare HPLC retention times with literature values .
- Crystallography: Single-crystal X-ray diffraction (as in for analogous compounds) confirms molecular geometry and substituent positions .
- Controlled Replication: Repeat synthesis under inert atmosphere (N₂/Ar) to exclude moisture-induced degradation .
Advanced: What strategies mitigate decomposition during nucleophilic substitution reactions with this compound?
Answer:
- Temperature Control: Conduct reactions at 0–4°C to slow hydrolysis of the benzhydryl chloride group .
- Solvent Choice: Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce nucleophilic interference.
- Additives: Add molecular sieves to scavenge trace water, preserving electrophilic reactivity .
Advanced: How does the electronic interplay between bromine and chlorine substituents influence regioselectivity in further functionalization?
Answer:
- Bromine (3-position): Acts as a weak electron-withdrawing group, directing electrophiles to the para position of its ring.
- Chlorine (4'-position): Exerts an ortho/para-directing effect, but steric hindrance at the 4'-position favors meta substitution on the second ring.
Experimental Validation: - Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict reaction sites .
- Conduct competitive coupling reactions (e.g., Suzuki-Miyaura) with varying catalysts to validate regiochemical outcomes .
Advanced: How can computational methods optimize the design of derivatives using this compound?
Answer:
- Molecular Docking: Screen derivatives for binding affinity to target proteins (e.g., kinase inhibitors) using AutoDock Vina .
- QSAR Modeling: Correlate substituent effects (e.g., Hammett σ constants) with biological activity to prioritize synthetic targets .
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